

Spectroscopic data of Anthraflavic acid (NMR, IR, UV-Vis)

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Compound of Interest

Compound Name: Anthraflavic acid

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An in-depth analysis of the spectroscopic characteristics of **Anthraflavic acid** (2,6-Dihydroxyanthraquinone), a significant plant metabolite and building block in medicinal chemistry, is presented in this technical guide.^{[1][2]} For researchers, scientists, and professionals in drug development, this document offers a thorough overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols and workflow visualizations.

Spectroscopic Data of Anthraflavic Acid

The following tables summarize the key spectroscopic data for **Anthraflavic acid**. It is important to note that while general spectral characteristics can be inferred from the molecular structure, specific experimental values can vary based on the conditions used, such as the solvent and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **Anthraflavic acid** (C₁₄H₈O₄), ¹H and ¹³C NMR are used to confirm the positions of hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data of **Anthraflavic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data of **Anthraflavic Acid**

Chemical Shift (δ , ppm)	Assignment
Data not available in search results	
Typically 165-190[3]	Carbonyl (C=O)
Typically 125-170[3]	Aromatic (C=C)
Typically 60-80[3]	Carbon attached to hydroxyl group (C-O)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Table 3: IR Spectroscopic Data of **Anthraflavic Acid**

Wavenumber (cm^{-1})	Functional Group
~3300 (broad)	O-H (hydroxyl) stretching
~1670	C=O (quinone) stretching
~1600, 1450	C=C (aromatic) stretching
~1200	C-O (hydroxyl) stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like that of **Anthraflavic acid**.[5]

Table 4: UV-Vis Spectroscopic Data of **Anthraflavic Acid**

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Data not available in search results		

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the spectroscopic analysis of a solid sample like **Anthraflavic acid**.

NMR Spectroscopy Protocol (for solid organic compounds)

- Sample Preparation: Dissolve approximately 2-5 mg of **Anthraflavic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$). Ensure the sample is fully dissolved.[6]
- Transfer: Transfer the solution into a 5 mm NMR tube.[6]
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Setup: Configure the experiment parameters on the spectrometer software. This includes setting the number of scans (e.g., 16 for 1H), relaxation delay (e.g., 1-5 seconds), and acquisition time.[6][7]
- Acquisition: Run the 1H NMR experiment.
- ^{13}C NMR: For ^{13}C NMR, a larger number of scans will be required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phasing the spectrum, and referencing it to the solvent peak or an internal standard like tetramethylsilane (TMS).[6]

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

ATR is a common technique for solid samples that requires minimal preparation.^[4]

- **Background Scan:** With the ATR crystal clean, run a background spectrum. This will be subtracted from the sample spectrum.^[4]
- **Sample Application:** Place a small amount of powdered **Anthraflavic acid** directly onto the ATR crystal.
- **Pressure Application:** Use the pressure clamp to ensure firm contact between the sample and the crystal.^[4]
- **Sample Scan:** Acquire the IR spectrum of the sample. The typical range is 4000-400 cm^{-1} .
- **Cleaning:** After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone).

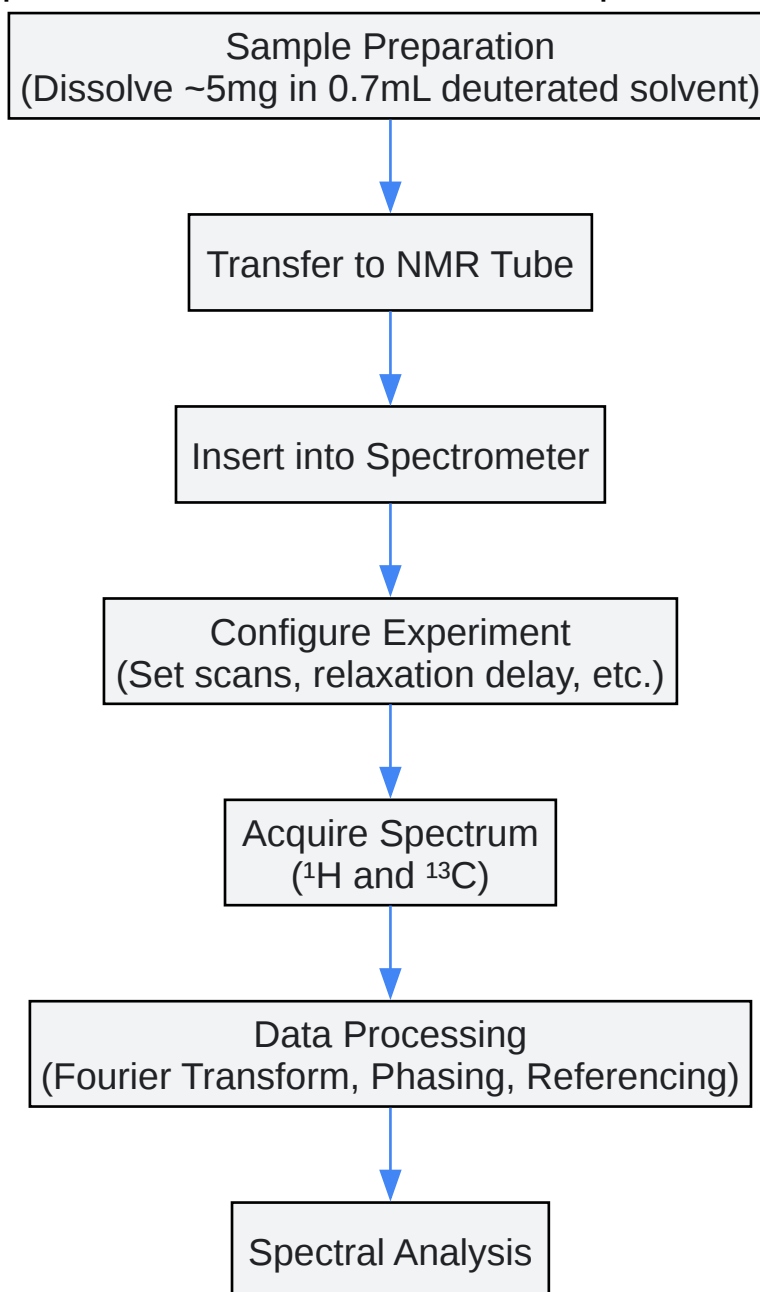
UV-Vis Spectroscopy Protocol

- **Solution Preparation:** Prepare a stock solution of **Anthraflavic acid** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).^[8]
- **Serial Dilutions:** From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1-1.0).^[9]
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. This will be used as the blank or reference to zero the instrument.^[10]
- **Sample Measurement:** Rinse the cuvette with the sample solution, then fill it and place it in the sample holder of the spectrophotometer.
- **Spectrum Acquisition:** Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance. The wavelength of maximum absorbance (λ_{max}) is a key data point.^[5]

Visualizations

The following diagrams illustrate the generalized workflows for each spectroscopic technique.

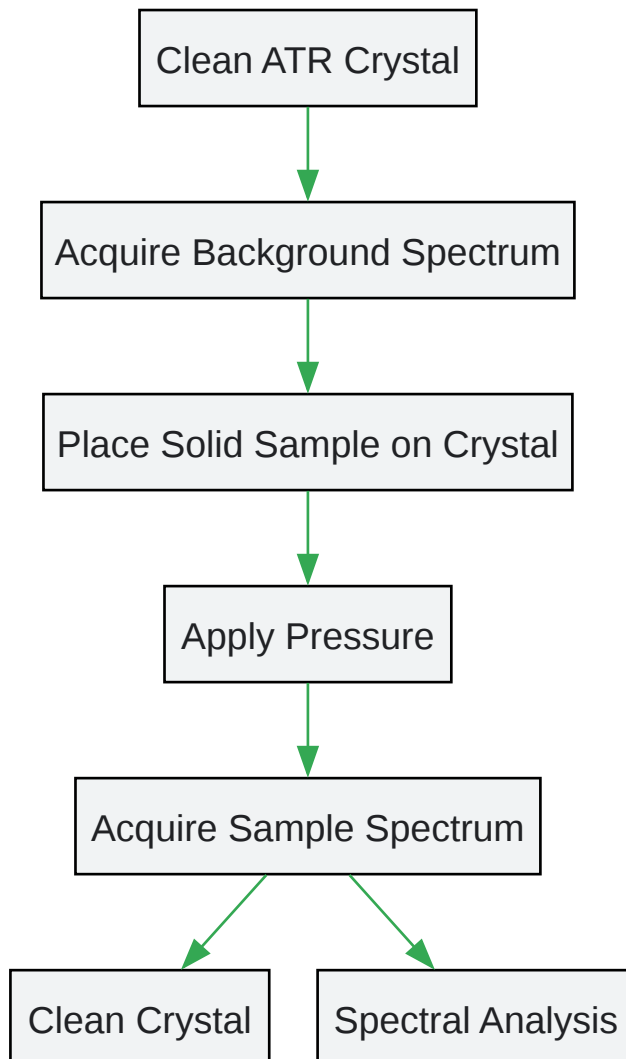
Experimental Workflow for NMR Spectroscopy



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Experimental Workflow for NMR Spectroscopy

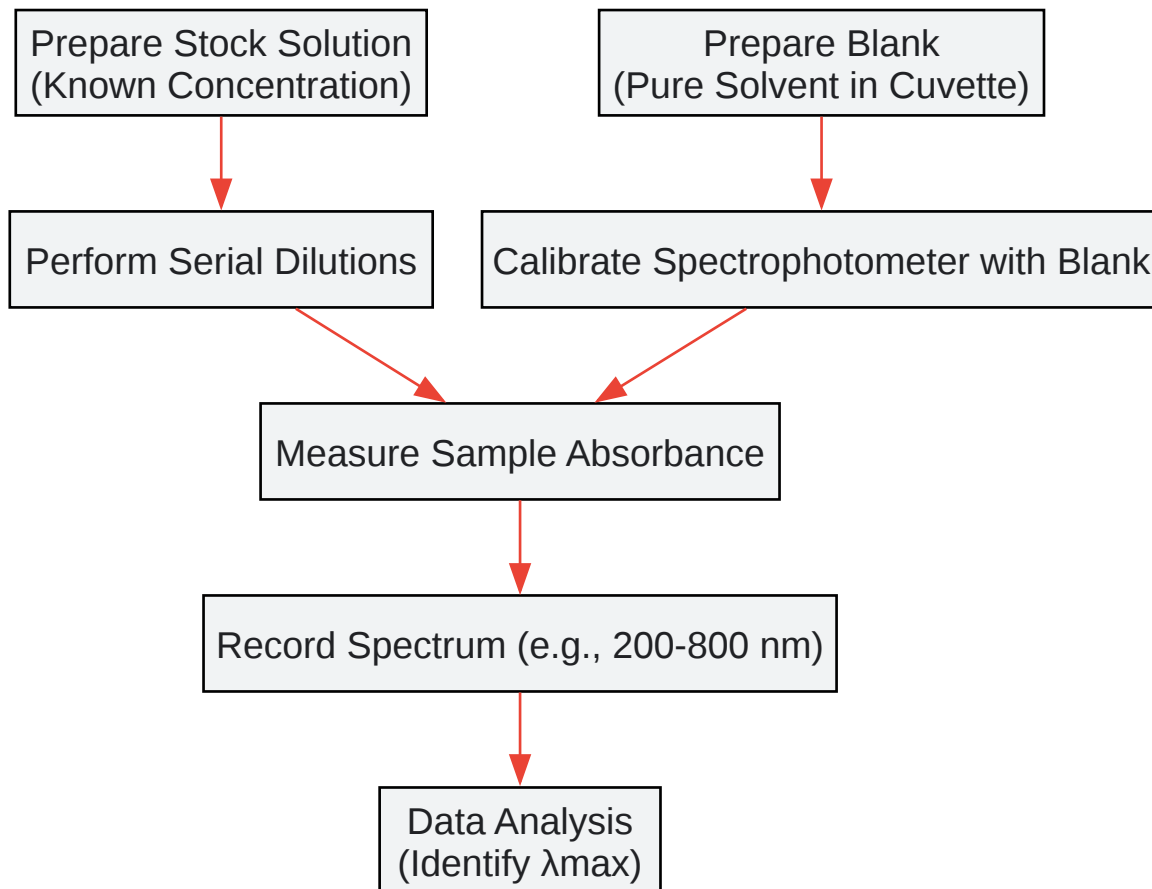
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Experimental Workflow for UV-Vis Spectroscopy

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